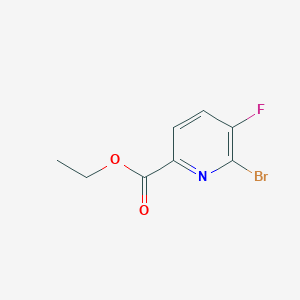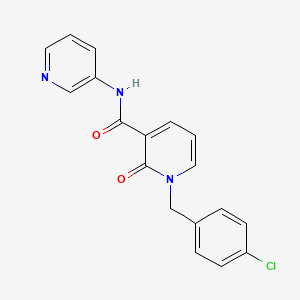
1-(4-chlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-chlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide” is a chemical compound that has been studied for its potential anti-tubercular activity . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions, starting from 4-chlorobenzoic acid . The exact synthesis process for this specific compound is not detailed in the search results.科学的研究の応用
Spectroscopic Investigations
1-(4-chlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide and its analogs have been utilized in spectroscopic studies to understand their conformation, absorption, and fluorescence properties. These compounds serve as model systems for natural coenzymes like NADH and NMNH, offering insights into their effective conjugation and conformational behaviors in solution. Spectroscopic techniques such as 1H NMR, UV/VIS absorption, and fluorescence spectroscopy have elucidated the structural dynamics of these molecules, revealing their potential in studying biological systems and their interactions (Fischer, Fleckenstein, & Hönes, 1988).
Synthetic Applications
The synthesis and chemical transformations of compounds related to this compound have broadened the scope of heterocyclic chemistry. These compounds are precursors to a variety of fused polyheterocyclic systems, demonstrating their versatility in synthesizing novel pyrido and thieno derivatives. The chemical strategies employed to create these structures highlight their importance in developing new materials with potential biological activity (Bakhite, Al‐Sehemi, & Yamada, 2005).
Photocatalytic Degradation Studies
Research into the photocatalytic degradation of hazardous chemicals has utilized pyridine derivatives, including those similar to this compound. These studies focus on the elimination of toxic compounds from water through advanced photocatalytic processes. The findings contribute to environmental science by providing a method for the degradation of pollutants, thereby offering solutions for water purification and the mitigation of environmental hazards (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).
Anticonvulsant and Nootropic Activity
The structural analysis of anticonvulsant enaminones, including compounds with the 1,2-dihydropyridine core, has provided valuable information on their potential therapeutic applications. These studies not only shed light on the hydrogen bonding and molecular conformations but also suggest their utility in medicinal chemistry for designing drugs with anticonvulsant properties. Additionally, derivatives of 1,4-dihydropyridines have been explored for their nootropic (cognitive-enhancing) activity, further emphasizing the wide range of potential pharmacological applications of these compounds (Kubicki, Bassyouni, & Codding, 2000); (Valenta, Urban, Taimr, & Polívka, 1994).
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-14-7-5-13(6-8-14)12-22-10-2-4-16(18(22)24)17(23)21-15-3-1-9-20-11-15/h1-11H,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFHBDBYIKYHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

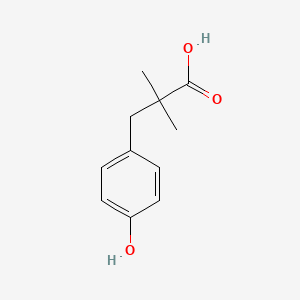
![1-methyl-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2737779.png)
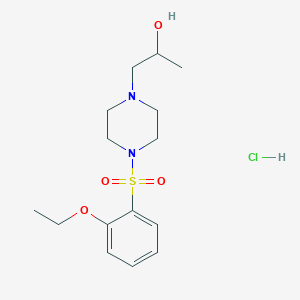
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2-cyclohexyl-1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2737782.png)
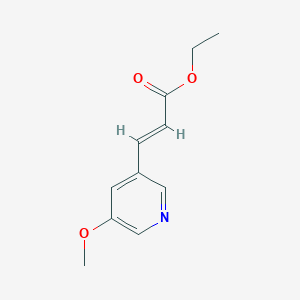
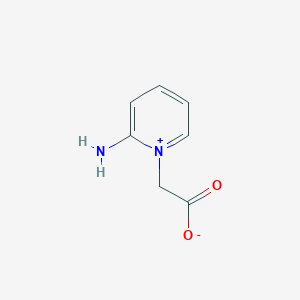

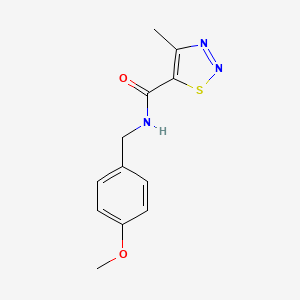
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2737789.png)
![(3-Methoxy-2-methylindazol-6-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2737793.png)
![Sodium 5-[3-(morpholin-4-yl)pyrrolidin-1-yl]thiophene-2-carboxylate](/img/structure/B2737797.png)
![1-(2-((4-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2737798.png)
![(Z)-methyl 2-(6-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737799.png)
